molecular formula C8H6N2O3 B11910458 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11910458
M. Wt: 178.14 g/mol
InChI Key: FYPNSURMXPUKKJ-UHFFFAOYSA-N
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Description

8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core, followed by hydroxylation and carboxylation steps .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

8-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-6-2-1-3-10-5(8(12)13)4-9-7(6)10/h1-4,11H,(H,12,13)

InChI Key

FYPNSURMXPUKKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)O)C(=O)O

Origin of Product

United States

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